5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid
CAS No.: 382610-58-4
Cat. No.: VC4317739
Molecular Formula: C7H7ClN2O2S
Molecular Weight: 218.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 382610-58-4 |
|---|---|
| Molecular Formula | C7H7ClN2O2S |
| Molecular Weight | 218.66 |
| IUPAC Name | 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |
| Standard InChI Key | QVLLQQCIXDDUBY-UHFFFAOYSA-N |
| SMILES | CCSC1=NC=C(C(=N1)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound has the molecular formula C₇H₇ClN₂O₂S and a molar mass of 218.66 g/mol . Its IUPAC name is 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid, with the SMILES notation CCSC1=NC=C(C(=N1)C(=O)O)Cl . Key structural features include:
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A pyrimidine ring substituted at the 2-position with an ethylthio (-S-C₂H₅) group.
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A chlorine atom at the 5-position.
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A carboxylic acid (-COOH) group at the 4-position.
Table 1: Physicochemical Properties
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid typically involves multi-step reactions, as outlined in patents and academic protocols:
Halogenation and Thioalkylation
A patent by WO2021113282A1 describes a method for synthesizing 2-thioalkyl pyrimidines via halogenating agents (e.g., POCl₃, SOCl₂) and subsequent substitution with ethanethiol . Key steps include:
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Halogenation: Treatment of a pyrimidine precursor (e.g., 4-hydroxy-5-chloropyrimidine) with POCl₃ to form a reactive intermediate.
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Thioalkylation: Reaction with ethanethiol in the presence of a base (e.g., triethylamine) to introduce the ethylthio group .
Minisci Reaction for Functionalization
An alternative route involves the Minisci reaction, which enables radical-based functionalization of pyrimidine cores. Regan et al. demonstrated that 5-halopyrimidines undergo regioselective carboxylation under biphasic conditions (toluene-water) with acetic acid as a promoter .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | POCl₃, DMF, 60–100°C | 70–85% |
| Thioalkylation | Ethanethiol, Et₃N, RT | 60–75% |
| Carboxylation | K₂S₂O₈, CO₂, Cu(OAc)₂, 80°C | 48% |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s electrophilic pyrimidine core and functional groups make it a key intermediate in drug discovery:
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Anticancer Agents: Derivatives of this compound are precursors to MDM2 inhibitors, such as AA-115/APG-115, which activate p53 in cancer cells .
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Antiviral Compounds: Thioalkyl pyrimidines are explored for protease inhibition in viral replication .
Case Study: MDM2 Inhibitor Development
In a 2017 study, Jung et al. utilized 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid to synthesize dispiro[cyclohexane-pyrrolidine-indoline] derivatives. These compounds exhibited nanomolar binding affinity to MDM2 and induced tumor regression in xenograft models .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wash with soap/water; use gloves |
| Inhalation | Use fume hood; avoid dust |
| Storage | Keep in a dry, ventilated area |
Comparative Analysis with Analogues
Structural Analogues and Properties
Modifying the thioalkyl or carboxyl groups alters physicochemical and biological activity:
Table 4: Comparison with Analogues
| Compound | Substituent | Boiling Point (°C) | pKa |
|---|---|---|---|
| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | -S-CH₃ | 170 | 1.20 |
| 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid | -S-C₂H₅ | 398.1 | 1.17 |
| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | -COOEt | Not reported | N/A |
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